molecular formula C11H8FNO3 B2519313 6-Fluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid CAS No. 2264-33-7

6-Fluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Cat. No. B2519313
CAS RN: 2264-33-7
M. Wt: 221.187
InChI Key: DKICYNJXAWAGQJ-UHFFFAOYSA-N
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Description

6-Fluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (FMOQ) is a quinolone derivative that has gained significant attention in recent years due to its potential applications in medicinal chemistry. This compound exhibits a broad spectrum of biological activities and has been extensively studied for its antimicrobial and anticancer properties.

Scientific Research Applications

Antibacterial Properties

One of the primary research applications of 6-Fluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is its antibacterial activity. Studies have demonstrated that this compound, along with its derivatives, exhibits significant activity against both Gram-positive and Gram-negative bacteria. For example, the 1,4-dihydro-1-ethyl-6-fluoro-7-(4-methyl-1-piperazinyl)-4-oxoquinoline- 3-carboxylic acid variant has shown broad antibacterial properties in experimental infections (Goueffon et al., 1981). Similarly, other synthesized compounds, such as 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)quinoline-3-carboxylic acid, have demonstrated significant antibacterial activities, surpassing even oxolinic acid in effectiveness against various bacteria (Koga et al., 1980).

Synthesis and Structural Modifications

Research in the field of synthetic chemistry has focused on creating various derivatives of this compound to enhance its antibacterial properties. This includes the synthesis of compounds like 1-(4-thiazolylmethyl)- and 7-(4-thiazolylmethyl)amino-substituted quinolones, which, despite not showing significant antibacterial activity, represent a crucial step in understanding the structure-activity relationship of these compounds (Zhang et al., 1991). Further studies have involved the synthesis of fluoroquinolone-based 4-thiazolidinones, exploring the antifungal and antibacterial activities of these novel compounds (Patel & Patel, 2010).

Application in Fluorescence and Labeling

A novel application of derivatives of this compound is in the field of biomedical analysis. For instance, 6-Methoxy-4-quinolone, an oxidation product derived from this compound, has been identified as a stable fluorophore with strong fluorescence in a wide pH range of aqueous media, making it a potential candidate for fluorescent labeling in biomedical research (Hirano et al., 2004).

Photodegradation Studies

Research has also been conducted on the photodegradation of fluoroquinolones like ciprofloxacin, a derivative of this compound. This study provides insights into the stability and degradation pathways of these compounds under various environmental conditions, which is critical for their safe and effective use in medical applications (Mella et al., 2001).

Mechanism of Action

Target of Action

The primary target of 6-Fluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is bacterial DNA-gyrase . DNA-gyrase is an essential enzyme in bacteria, playing a critical role in DNA replication. By targeting this enzyme, the compound can inhibit bacterial growth and reproduction .

Mode of Action

This compound interacts with its target by binding to the DNA-gyrase, inhibiting its activity . This prevents the supercoiling of bacterial DNA, a crucial step in DNA replication. As a result, the bacteria cannot replicate, leading to a halt in their growth .

Biochemical Pathways

The compound affects the DNA replication pathway in bacteria. By inhibiting DNA-gyrase, it disrupts the supercoiling process, which is necessary for the separation of DNA strands during replication . This disruption leads to the cessation of bacterial growth and reproduction .

Pharmacokinetics

Similar compounds in the fluoroquinolone family are known for their good oral bioavailability and wide distribution in the body . They are also primarily excreted unchanged in the urine .

Result of Action

The result of the action of this compound is the inhibition of bacterial growth and reproduction . By preventing DNA replication, the compound effectively halts the proliferation of bacteria, leading to their eventual death .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and therefore its bioavailability . Additionally, the presence of other compounds or drugs can potentially interact with it, affecting its efficacy .

Safety and Hazards

Safety information for related compounds is available . For example, 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid is classified as Acute Tox. 4 Oral - Aquatic Chronic 3 .

Future Directions

The future directions for the study and application of “6-Fluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid” and related compounds could involve further exploration of their synthesis, properties, and potential applications .

properties

IUPAC Name

6-fluoro-1-methyl-4-oxoquinoline-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FNO3/c1-13-5-8(11(15)16)10(14)7-4-6(12)2-3-9(7)13/h2-5H,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKICYNJXAWAGQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=O)C2=C1C=CC(=C2)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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